

An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isocyanatopyridine

Cat. No.: B091239

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Introduction

3-Isocyanatopyridine, a heterocyclic aromatic isocyanate, is a versatile reagent in organic synthesis, particularly valued in the development of novel therapeutic agents. Its unique structure, featuring a pyridine ring coupled with a highly reactive isocyanate group, allows for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **3-isocyanatopyridine**, with a focus on its application in medicinal chemistry.

Chemical Structure and Identification

The structural representation of **3-isocyanatopyridine** provides fundamental insights into its chemical behavior. The pyridine ring, an electron-deficient aromatic system, influences the reactivity of the isocyanate moiety.

Caption: Chemical structure of **3-isocyanatopyridine**.

Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	3-isocyanatopyridine[1]
CAS Number	15268-31-2[1]
Molecular Formula	C ₆ H ₄ N ₂ O[1]
SMILES	<chem>C1=CC(=CN=C1)N=C=O</chem> [1]
InChI Key	SHVVS KCXWMEDRW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-isocyanatopyridine** is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of **3-Isocyanatopyridine**

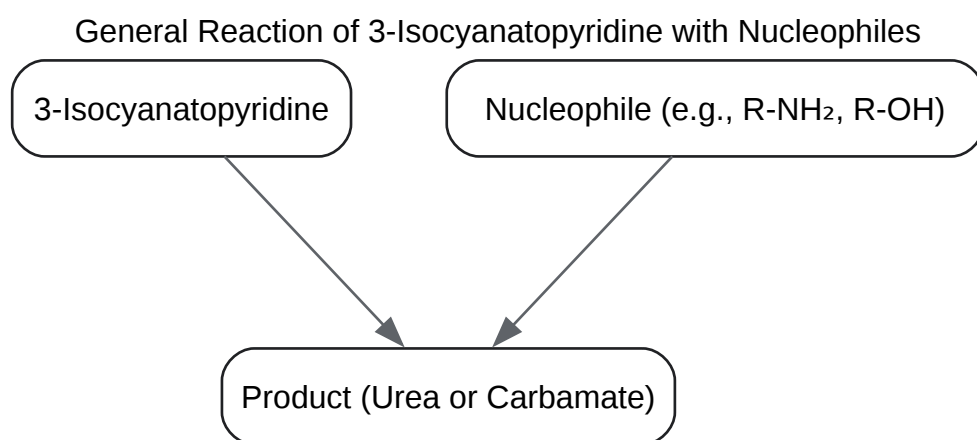
Property	Value	Source
Molecular Weight	120.11 g/mol	[1]
Boiling Point	181.9 °C at 760 mmHg	iChemical
Density	1.12 g/cm ³	iChemical
Flash Point	63.8 °C	iChemical
Melting Point	Not available	

Reactivity and Synthetic Applications

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of **3-isocyanatopyridine**'s utility in organic synthesis.

Reaction with Nucleophiles: A General Workflow

The general reaction of **3-isocyanatopyridine** with nucleophiles, such as amines and alcohols, proceeds via nucleophilic addition to the central carbon of the isocyanate group. This leads to the formation of ureas and carbamates, respectively.



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Caption: General reaction workflow of **3-isocyanatopyridine**.

Synthesis of Diarylurea Derivatives as IDH2 Inhibitors

A significant application of **3-isocyanatopyridine** is in the synthesis of diarylurea derivatives. These compounds have been investigated as potent and selective inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cellular metabolism whose mutations are implicated in various cancers. The synthesis typically involves the reaction of **3-isocyanatopyridine** with a substituted aniline.

Experimental Protocol: General Synthesis of N-(aryl)-N'-(pyridin-3-yl)urea Derivatives

A general procedure for the synthesis of diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. The following is a representative protocol adapted for the synthesis of N-aryl-N'-(pyridin-3-yl)urea derivatives.

- Materials:

- Substituted aniline (1.0 eq)
- **3-Isocyanatopyridine** (1.0 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Triethylamine (optional, as a base)
- Procedure:
 - To a solution of the substituted aniline in the anhydrous solvent, add **3-isocyanatopyridine** dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
 - If the aniline salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
 - Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
 - If the product remains in solution, the solvent is removed under reduced pressure.
 - The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Data

While a comprehensive public database of the spectra for **3-isocyanatopyridine** is not readily available, the expected characteristic spectroscopic features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine.

- ^{13}C NMR: The carbon NMR spectrum will display six signals. The carbon of the isocyanate group is expected to appear in the range of δ 120-130 ppm. The five carbons of the pyridine ring will have characteristic shifts, with the carbons adjacent to the nitrogen atom appearing at lower field.
- FT-IR: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around $2250\text{-}2275\text{ cm}^{-1}$ characteristic of the asymmetric stretching vibration of the $\text{N}=\text{C}=\text{O}$ group.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z 120. Fragmentation patterns would likely involve the loss of CO (m/z 92) and subsequent fragmentation of the pyridylnitrene radical cation.

Safety and Handling

3-Isocyanatopyridine is a reactive and potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Isocyanatopyridine is a valuable building block in organic and medicinal chemistry. Its well-defined structure and predictable reactivity with nucleophiles make it a key component in the synthesis of complex molecules with important biological activities, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091239#3-isocyanatopyridine-chemical-properties-and-structure]

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